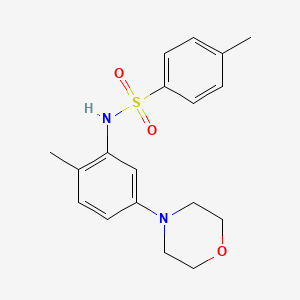![molecular formula C16H20N2O2 B6638684 2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPEP and belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MPEP acts as an allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. MPEP binds to a specific site on mGluR5, known as the allosteric site, which is distinct from the orthosteric site where the endogenous ligand glutamate binds. MPEP binding to the allosteric site results in a conformational change in mGluR5, which alters its signaling properties.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, MPEP has been shown to inhibit the long-term potentiation (LTP) of synaptic transmission, which is a key mechanism of learning and memory. MPEP has also been shown to reduce the excitability of neurons in the hippocampus, a brain region crucial for learning and memory.
In psychiatry, MPEP has been shown to have anxiolytic and antidepressant effects in animal models. MPEP has also been shown to reduce the psychomotor effects of cocaine and alcohol in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its high potency and selectivity for mGluR5. MPEP is also relatively stable and has a long half-life, which allows for longer experiments. However, MPEP has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MPEP, including the development of more potent and selective allosteric modulators of mGluR5. The potential therapeutic applications of mGluR5 modulation in various neurological and psychiatric disorders also warrant further investigation. Additionally, the role of mGluR5 in drug addiction and the potential for mGluR5 modulation as a treatment for addiction are areas of active research.
Synthesemethoden
The synthesis of MPEP involves the reaction of 2-methylpropanoic acid with 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MPEP as a white solid with a purity of over 99%. The synthesis of MPEP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MPEP has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory. MPEP has also been used to investigate the involvement of mGluR5 in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and Alzheimer's disease.
In psychiatry, MPEP has been used to study the potential therapeutic effects of mGluR5 modulation in anxiety, depression, and schizophrenia. MPEP has also been used to investigate the role of mGluR5 in drug addiction, particularly in cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)15(19)17-10-9-14-12(3)20-16(18-14)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNJIJQANKXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)

![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)